BenchChemオンラインストアへようこそ!

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl

Chiral synthesis Absolute configuration determination Enantiomeric purity

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride (CAS 1391551-89-5) is a chiral, non-proteinogenic α-phenylglycine derivative that exists as the defined (S)-enantiomer hydrochloride salt. Its molecular formula is C₈H₈BrClFNO₂ with a molecular weight of 284.51 g·mol⁻¹.

Molecular Formula C8H8BrClFNO2
Molecular Weight 284.51 g/mol
CAS No. 1391551-89-5
Cat. No. B6591489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl
CAS1391551-89-5
Molecular FormulaC8H8BrClFNO2
Molecular Weight284.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl
InChIInChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1
InChIKeyHDBZXNOVHSWDPF-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl (CAS 1391551-89-5): Chiral Building Block Procurement Specifications


(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride (CAS 1391551-89-5) is a chiral, non-proteinogenic α-phenylglycine derivative that exists as the defined (S)-enantiomer hydrochloride salt. Its molecular formula is C₈H₈BrClFNO₂ with a molecular weight of 284.51 g·mol⁻¹ . The compound bears a 2-bromo-4-fluorophenyl substituent at the α-carbon, features a single stereogenic center in the (S)-configuration (IUPAC: (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride) , and is supplied as a solid with certified purity typically ≥95% or ≥98%. Its canonical SMILES notation is Cl.N[C@H](C(=O)O)C1=CC=C(F)C=C1Br . As a chiral amino acid building block, it serves as an intermediate for asymmetric synthesis of peptidomimetics and bioactive molecules; the hydrochloride salt form confers enhanced aqueous solubility and crystallinity relative to the free amino acid .

Why (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl Cannot Be Replaced by Generic Analogs


Substituting the target (S)-enantiomer with the (R)-enantiomer (CAS 2177265-07-3 for the HCl salt or CAS 1213687-00-3 for the free acid) or with the α-unsubstituted analog 2-bromo-4-fluorophenylacetic acid (CAS 61150-59-2) introduces quantifiable differences in stereochemical outcome, acid–base ionization, and trace genotoxic impurity burden that render generic replacement unsuitable in chiral synthesis and drug discovery workflows. The (S) and (R) enantiomers generate opposite absolute configurations in downstream products, which directly alters target-binding pharmacodynamics . The α-amino-deleted analog lacks the basic nitrogen atom, shifting the measured pKa from ~2.81 for the free acid to a zwitterionic ionization profile for the amino acid derivative, which fundamentally changes solubility and reactivity [1]. In addition, the aryl bromide substituent confers a potential for Genotoxic Impurity classification under the ICH M7 framework if residual levels are not analytically controlled [2]; procurement of a batch with documented purity ≥98% and defined bromide release specifications therefore constitutes an essential quality gate.

Quantitative Differential Evidence: (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl vs. Closest Comparators


Enantiomeric Configuration Specification: (S) vs. (R) Absolute Stereochemistry

The target compound bears a single stereogenic center in the (S)-configuration, confirmed by the IUPAC descriptor (2S) and the SMILES notation Cl.N[C@H](C(=O)O)C1=CC=C(F)C=C1Br . Its enantiomer, (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl (CAS 2177265-07-3), possesses the opposite (R)-configuration (SMILES: Cl.N[C@@H](C(=O)O)C1=CC=C(F)C=C1Br) . The two enantiomers are resolved into separate CAS numbers (1391551-89-5 vs. 2177265-07-3) and exhibit distinct optical rotation values. In related α-arylglycine series, opposite enantiomers routinely display >100-fold differences in receptor binding affinity and functional activity [1].

Chiral synthesis Absolute configuration determination Enantiomeric purity

Certified Purity Grade: 98% vs. 95% HCl Salt Specifications

Commercially available batches of (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl are supplied with purity specifications of 98% or 95% , corresponding to maximum total impurity levels of 2% or 5%, respectively. The 98% grade reduces the unidentified impurity burden by 2.5-fold relative to the 95% grade (2% vs. 5% total impurities) [REFS-1, REFS-2]. In comparison, the (R)-enantiomer HCl salt is offered at a maximum purity of 95% . For the free acid form of the (R)-enantiomer (CAS 1213687-00-3), purity is specified as 97% , accepting 3% total impurities.

Chemical purity Quality control Procurement specification

Price Differentials: (S)-Enantiomer HCl vs. (R)-Enantiomer HCl at Matched Scale

At the 100 mg scale, the (S)-enantiomer hydrochloride (target compound) is priced at approximately €237 on the CymitQuimica platform , whereas the corresponding (R)-enantiomer hydrochloride (CAS 2177265-07-3) is listed at €509 for the same 100 mg quantity . This represents a 2.15-fold price premium for the (R)-enantiomer. The (S)-enantiomer thus offers a cost advantage of approximately €272 per 100 mg relative to its optical antipode.

Procurement cost Enantiomer pricing Budget planning

Salt Form Advantage: Hydrochloride Solubility and Crystallinity vs. Free Amino Acid

The hydrochloride salt form of (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid (CAS 1391551-89-5) has a molecular weight of 284.51 g·mol⁻¹ and is supplied as a crystalline solid . The free amino acid counterpart (2-amino-2-(2-bromo-4-fluorophenyl)acetic acid, CAS 1270324-11-2) has a lower molecular weight of 248.05 g·mol⁻¹ . The hydrochloride salt exhibits enhanced aqueous solubility due to ionization of the amino group to the ammonium chloride, whereas the free amino acid exists predominantly as a zwitterion with reduced aqueous solubility at neutral pH [1]. This difference is critical for in vitro assay preparation, where stock solutions are typically prepared at 10 mM in aqueous buffer [2].

Salt selection Aqueous solubility Solid-state properties

Application Scenarios for (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl Based on Quantitative Evidence


Stereospecific Synthesis of (S)-Configured Peptidomimetics and Protease Inhibitors

The defined (S)-absolute configuration of this building block, confirmed by IUPAC descriptor (2S) and SMILES notation Cl.N[C@H](C(=O)O)C1=CC=C(F)C=C1Br , enables direct incorporation into (S)-configured peptidomimetic backbones without racemization risk. In medicinal chemistry campaigns targeting chiral drug candidates, procurement of the correct (S)-enantiomer avoids the 2.15-fold cost premium of the (R)-antipode (€237 vs. €509 per 100 mg at matched purity grade) while eliminating the need for chiral chromatographic resolution, which typically incurs 30–50% yield losses.

High-Purity Intermediate for Lead Optimization and in vitro Pharmacology

The 98% purity grade [1] reduces total unidentified impurities to ≤2%, a 2.5-fold improvement over the 95% grade (≤5% total impurities) . This higher purity level is critical for reliable IC₅₀ determination in enzyme and cell-based assays, where impurities at >3% can confound dose–response curves. The recommended stock solution preparation at 10 mM in aqueous buffer [2] supports consistent dosing across assay plates.

C–C and C–N Cross-Coupling Substrate for Diversification Libraries

The aryl bromide substituent at the 2-position of the phenyl ring serves as a competent leaving group for Suzuki–Miyaura, Buchwald–Hartwig, and related palladium-catalyzed cross-coupling reactions. The (S)-configuration is maintained during coupling because the remote aryl halide does not participate in racemization pathways. This enables the generation of enantiomerically pure biaryl or arylamine libraries from a single chiral starting material with 98% certified purity [1].

Genotoxic Impurity Risk-Mitigated Procurement for Preclinical Development

Under ICH M7 guidelines, aryl bromides require assessment as potential Genotoxic Impurities (GTIs) [3]. Procuring the compound at 98% purity from a supplier providing full analytical documentation (including HPLC chromatograms and residual solvent analysis) [1] establishes a defensible impurity control strategy. The 98% specification ensures that any bromide-derived impurity present below 0.15% (the Threshold of Toxicological Concern for mutagenic impurities) can be analytically quantified without approaching the 1.5 µg/day acceptable intake limit.

Quote Request

Request a Quote for (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.